![molecular formula C9H9F3N2O B061137 N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide CAS No. 176860-56-3](/img/structure/B61137.png)
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide is a chemical compound with the molecular formula C9H9F3N2O It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ethanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction and subsequent reaction with ethyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzaldehyde
- N-Hydroxy-4-(trifluoromethyl)benzamide
Uniqueness
N’-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
176860-56-3 |
|---|---|
Fórmula molecular |
C9H9F3N2O |
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Clave InChI |
QPSFNZJGLHDENP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N\O)/N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Sinónimos |
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-(TRIFLUOROMETHYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


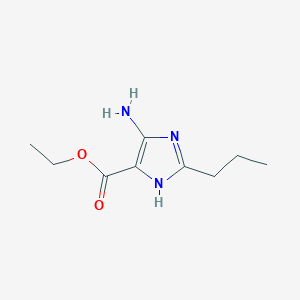
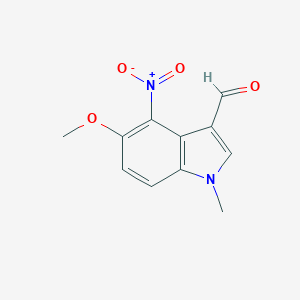
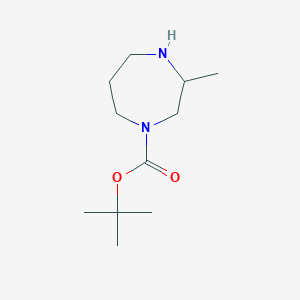
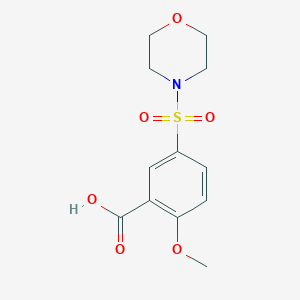

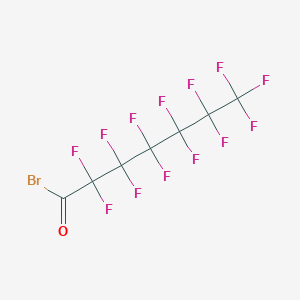
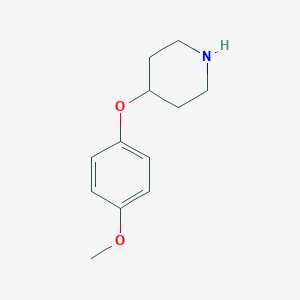
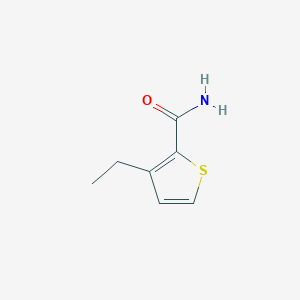
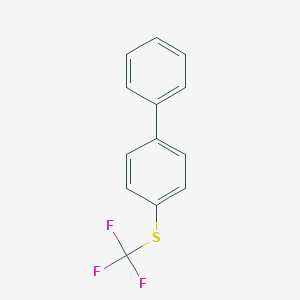
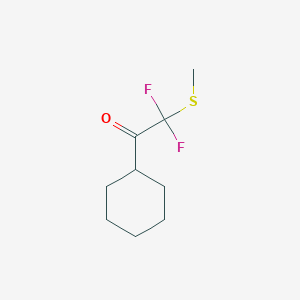
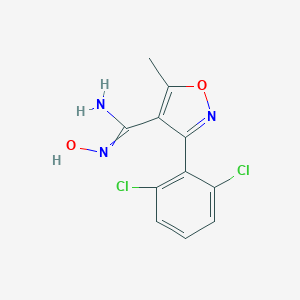
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)
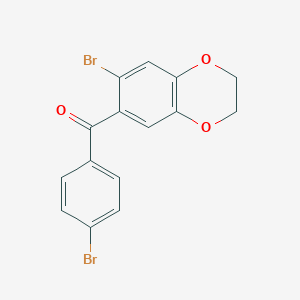
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
